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Compound of Interest

Compound Name: AT 7519 mesylate

Cat. No.: B1666107 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent cyclin-dependent

kinase (CDK) inhibitors, AT7519 and flavopiridol. Both compounds have been investigated as

potential anti-cancer therapeutics due to their ability to interfere with cell cycle progression and

induce apoptosis. This document synthesizes available preclinical and clinical data to offer an

objective comparison of their performance, supported by experimental data and

methodologies.

Mechanism of Action
Both AT7519 and flavopiridol are potent, ATP-competitive inhibitors of multiple CDKs, which are

key regulators of the cell cycle and transcription.[1] However, they exhibit different inhibitory

profiles against various CDK isoforms.

AT7519 is a multi-targeted CDK inhibitor that potently inhibits CDK1, CDK2, CDK4, CDK5, and

CDK9.[1] Its anti-tumor activity is attributed to the induction of cell cycle arrest and apoptosis.[2]

Mechanistic studies have shown that AT7519's effects are mediated through the inhibition of

RNA polymerase II phosphorylation, leading to transcriptional inhibition, and through the

activation of GSK-3β, which also promotes apoptosis.[3]

Flavopiridol (also known as alvocidib) was the first CDK inhibitor to enter clinical trials.[4] It

inhibits CDK1, CDK2, CDK4, CDK6, and CDK7.[4] Its anti-cancer effects are primarily driven by

the induction of cell cycle arrest at the G1/S and G2/M phases and the induction of apoptosis.
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[4] Flavopiridol's mechanism also involves the downregulation of the anti-apoptotic protein Mcl-

1 through transcriptional repression.[5]
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Caption: Simplified signaling pathways for AT7519 and flavopiridol.

Preclinical Efficacy
In Vitro Kinase Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AT7519

and flavopiridol against a panel of cyclin-dependent kinases.

Kinase AT7519 IC50 (nM) Flavopiridol IC50 (nM)

CDK1 210[1] ~40[6]

CDK2 47[1] ~40[6]

CDK4 100[1] ~40[6]

CDK5 11[7] -

CDK6 170[1] ~40[6]

CDK7 >1000[1] 875[8]

CDK9 <10[1] ~40[6]

GSK3β 89[1] 280[8]

Note: IC50 values are sourced from different studies and may not be directly comparable due

to variations in experimental conditions.

In Vitro Anti-proliferative Activity
Both AT7519 and flavopiridol have demonstrated potent anti-proliferative activity across a

range of human cancer cell lines.
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Cell Line Cancer Type AT7519 IC50 (µM)
Flavopiridol IC50
(µM)

U251 Glioblastoma 0.246 (at 48h)[9] -

U87MG Glioblastoma 0.2218 (at 48h)[9] -

MM.1S Multiple Myeloma 0.5 (at 48h)[3] -

U266 Multiple Myeloma 0.5 (at 48h)[3] -

HL60 Leukemia - -

HCT116 Colon Cancer - -

KMH2
Anaplastic Thyroid

Cancer
- 0.13 (at 48h)

BHT-101
Anaplastic Thyroid

Cancer
- 0.12 (at 48h)

CAL62
Anaplastic Thyroid

Cancer
- 0.10 (at 48h)

Note: IC50 values are sourced from different studies and may not be directly comparable due

to variations in experimental conditions.

Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to assess the cytotoxic effects of compounds is the MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan

crystals. The amount of formazan produced is proportional to the number of viable cells and

can be quantified spectrophotometrically after solubilization.

General Protocol:
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Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat cells with various concentrations of the test compound (e.g.,

AT7519 or flavopiridol) and a vehicle control (e.g., DMSO).

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a

humidified incubator.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan

crystal formation.

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified

isopropanol) to dissolve the formazan crystals.

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength

(typically between 540 and 570 nm) using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value.[1]

MTT Assay Workflow
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Caption: A typical workflow for a cell viability MTT assay.

Apoptosis Assay (Annexin V Staining)
Annexin V staining is a standard flow cytometry-based assay to detect apoptosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer

leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein,
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has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.

Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-

positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

General Protocol:

Cell Treatment: Treat cells with the desired compound concentrations and include positive

and negative controls.

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Analysis: Analyze the stained cells by flow cytometry.[3]

Annexin V Assay Workflow

Treat Cells Harvest Cells Resuspend in Binding Buffer Stain with Annexin V and PI Incubate (15 min) Analyze by Flow Cytometry
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Caption: A general workflow for an Annexin V apoptosis assay.

Conclusion
Both AT7519 and flavopiridol are potent CDK inhibitors with demonstrated anti-cancer activity

in preclinical models. While both drugs target multiple CDKs, they exhibit distinct inhibitory

profiles, which may translate to differences in their efficacy and safety profiles in a clinical

setting. The available data suggests that both compounds induce cell cycle arrest and

apoptosis in various cancer cell types.
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A direct, head-to-head comparative study in the same preclinical models and patient

populations would be necessary for a definitive conclusion on the superior efficacy of one agent

over the other. The choice between these inhibitors for further development or clinical

application may depend on the specific cancer type, its underlying molecular characteristics,

and the desired therapeutic window. Researchers are encouraged to consider the specific CDK

dependencies of their models of interest when selecting a CDK inhibitor for investigation.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1666107#comparing-the-efficacy-of-at7519-with-
flavopiridol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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